10-Methylbenz[a]anthracene-d14
Description
10-Methylbenz[a]anthracene (C₁₉H₁₄, molecular weight 242.31 g/mol) is a polycyclic aromatic hydrocarbon (PAH) with a methyl group substituted at the 10-position of the benz[a]anthracene backbone . Its deuterated analog, 10-Methylbenz[a]anthracene-d₁₄, replaces 14 hydrogen atoms with deuterium, enhancing stability and reducing interference in analytical applications such as isotope dilution mass spectrometry.
Properties
Molecular Formula |
C₁₉D₁₄ |
|---|---|
Molecular Weight |
256.4 |
Synonyms |
10-Monomethylbenz[a]anthracene-d14; 7-Methyl-1,2-benzanthracene-d14; NSC 409456-d14; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Differences
Table 1: Key Properties of 10-Methylbenz[a]anthracene-d₁₄ and Related Compounds
- Isotopic Substitution: Deuterated PAHs like Dibenz[a,h]anthracene-d₁₄ exhibit higher molecular weights and altered chromatographic retention times compared to non-deuterated analogs, minimizing co-elution in GC-MS analyses .
- Methyl Group Position : The position of methyl groups (e.g., 7- vs. 10-methyl in benz[a]anthracenes) significantly impacts metabolic activation. For example, DMBA (7,12-dimethyl) is metabolized to diol-epoxides that bind DNA, whereas 10-methyl derivatives may follow distinct pathways .
Table 2: Functional Comparisons
- Deuterated Analogs: Dibenz[a,h]anthracene-d₁₄ is chemically inert in biological systems, making it ideal for tracing PAH degradation in environmental monitoring . In contrast, non-deuterated methyl-PAHs like DMBA are enzymatically activated to reactive intermediates .
- Metabolic Pathways: DMBA’s 7-methyl group is critical for its carcinogenicity, as hydroxylation at this position generates DNA-binding metabolites.
Research Findings and Implications
Analytical Performance of Deuterated PAHs
- Dibenz[a,h]anthracene-d₁₄ demonstrated recovery rates >95% in passive samplers used for environmental PAH monitoring, validating its reliability as an internal standard .
- Isotopic labeling reduces ion suppression in mass spectrometry, improving detection limits for PAHs like benzo[a]pyrene and chrysene .
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